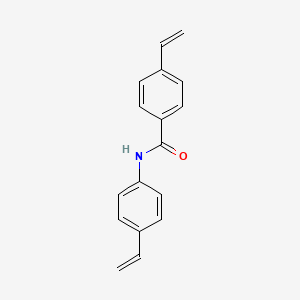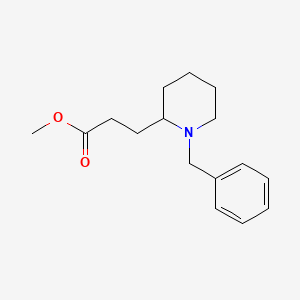
5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane: is an organosilicon compound characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of tert-butyl and dimethyl-substituted silanes with appropriate oxygen donors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction may yield silanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is used as a precursor for the synthesis of more complex organosilicon compounds. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology and Medicine: In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices
Industry: In industry, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism by which 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in synthesis and material science.
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1-oxa-3-silacyclohexane
- tert-Butyl P,P-dimethylphosphonoacetate
- 1-tert-Butyl-3,5-dimethylbenzene
Comparison: Compared to these similar compounds, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific structural arrangement and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct reactivity and stability, making it particularly valuable in specialized applications.
Propiedades
Número CAS |
61676-33-3 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
5-tert-butyl-3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C10H22OSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3 |
Clave InChI |
WLNYUYTXFQNZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COC[Si](C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)





![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)

![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)



